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Dimethylaminopropylene -

Dimethylaminopropylene

Catalog Number: EVT-8551548
CAS Number:
Molecular Formula: C5H11N
Molecular Weight: 85.15 g/mol
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Product Introduction

Source and Classification

Dimethylaminopropylene is derived from the reaction of dimethylamine and propylene oxide or acrylonitrile. Its classification falls under amines, specifically secondary amines due to the presence of two methyl groups attached to the nitrogen atom. This structural feature contributes to its reactivity and interaction with other chemical species.

Synthesis Analysis

Methods and Technical Details

The synthesis of dimethylaminopropylene can be achieved through several methods:

  1. Amination Reaction: The primary method involves the reaction of N,N-dimethyl-1,3-diaminopropane with propylene oxide. The process typically occurs in a high-pressure reactor under controlled temperatures (100-170 °C) and inert atmosphere conditions to prevent unwanted reactions. The molar ratio of reactants is crucial, often maintained between 1:1.8 to 2 for optimal yield .
  2. Hydrogenation Process: Another industrial method involves the hydrogenation of an aminoalkyl nitrile intermediate obtained from alkenyl nitriles like acrylonitrile reacted with dimethylamine. This two-stage process allows for the efficient production of dimethylaminopropylene in larger quantities .

These methods emphasize efficiency, safety, and cost-effectiveness, with yields reported between 80-86% depending on the specific conditions used during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Dimethylaminopropylene participates in several chemical reactions:

  1. Formation of Schiff Bases: When reacted with aldehydes, it forms Schiff bases, which are important intermediates in organic synthesis .
  2. Synthesis of Surfactants: It can undergo quaternization reactions to produce cationic surfactants, enhancing its utility in formulations for detergents and personal care products .
  3. Polymerization Reactions: Dimethylaminopropylene can act as a chain extender or cross-linker in polymer chemistry, contributing to the development of various polymeric materials.

These reactions highlight its versatility as a building block in organic synthesis.

Mechanism of Action

Process and Data

The mechanism by which dimethylaminopropylene exerts its effects primarily involves nucleophilic attacks due to the electron-rich nitrogen atom. In reactions involving electrophiles (such as aldehydes), the nitrogen atom attacks the carbonyl carbon, leading to the formation of an intermediate that rearranges to form a stable Schiff base.

This mechanism is crucial in applications such as:

  • Surfactant Formation: The ability to form stable emulsions and foams due to its amphiphilic nature.
  • Biological Activity: Some derivatives exhibit antimicrobial properties, making them useful in pharmaceutical formulations.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 130 °C
  • Density: About 0.85 g/cm³ at 20 °C
  • Solubility: Soluble in water and organic solvents like ethanol and acetone.

Chemical Properties

  • Reactivity: Reacts readily with acids to form salts; can also undergo oxidation.
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.

These properties make dimethylaminopropylene suitable for various industrial applications.

Applications

Scientific Uses

Dimethylaminopropylene is widely utilized across several fields:

  1. Surfactant Production: It serves as a precursor for cationic surfactants used in cleaning products, hair conditioners, and fabric softeners.
  2. Pharmaceuticals: Its derivatives are involved in drug formulation due to their biological activity.
  3. Chemical Synthesis: Used as an intermediate for synthesizing aminoamides and other complex organic molecules.

The compound's versatility underscores its significance in both industrial chemistry and scientific research, reflecting its broad applicability across multiple sectors.

Synthetic Methodologies for Dimethylaminopropylamine (DMAPA)

Traditional Industrial Synthesis via Michael Addition and Hydrogenation

The dominant industrial production of dimethylaminopropylamine (3-dimethylaminopropylamine) employs a two-step sequence starting from acrylonitrile and dimethylamine. This well-established process leverages the Michael addition reaction followed by catalytic hydrogenation. In the first stage, acrylonitrile undergoes nucleophilic attack by dimethylamine at elevated temperatures (50-100°C), typically without solvent or in aqueous medium. This exothermic reaction yields N,N-dimethylaminopropionitrile (DMAPN) with high selectivity (>95%) [1] [7]:

$$\ce{CH2=CHCN + (CH3)2NH -> (CH3)2NCH2CH2CN}$$

The second stage involves the catalytic hydrogenation of the nitrile group in DMAPN to the primary amine. This step presents significant selectivity challenges due to competing reactions. Common byproducts include tertiary amines like N,N,N'-trimethyl-1,3-propanediamine (formed via reductive alkylation) and secondary amines like N-methyl-1,3-propanediamine (formed via demethylation). Achieving high selectivity for the desired primary amine (DMAPA) requires careful optimization of reaction parameters and catalyst systems [1] [5].

Raney nickel catalysts are historically prevalent for this hydrogenation, often modified or used with promoters. Reaction conditions typically involve temperatures of 70-120°C and hydrogen pressures of 500-3000 psi (34-207 bar). Crucially, the addition of alkali hydroxides, particularly sodium hydroxide (NaOH) or potassium hydroxide (KOH), significantly suppresses undesirable secondary and tertiary amine formation. These bases are thought to deactivate acid sites on the catalyst surface responsible for condensation reactions leading to impurities. Alkali concentrations typically range from 1-10 wt% relative to the reaction mixture. This approach enables DMAPA yields exceeding 85-90% under optimized conditions [1] [5].

Table 1: Catalytic Systems for DMAPN Hydrogenation to DMAPA

Catalyst TypePromoter/AdditiveTypical Pressure RangeTypical Temperature RangeKey Advantages/Challenges
Raney NickelSodium Hydroxide (1-5 wt%)500-1500 psi80-100°CHigh activity, cost-effective; requires careful handling
Raney NickelPotassium Hydroxide (1-5 wt%)500-1500 psi80-100°CSimilar to NaOH; slightly different selectivity profile
Supported NickelSodium Hydroxide1000-3000 psi100-120°CImproved catalyst stability; potential leaching issues
CobaltAmmonia (High Concentration)>2000 psi100-150°CHigh selectivity reported; requires ammonia handling/recycle

Recent innovations focus on enhancing catalyst robustness and enabling operation under milder conditions. Patents describe using mixed alkali hydroxides (e.g., NaOH/KOH mixtures) with sponge nickel catalysts at lower pressures (e.g., ~500 psi) and temperatures (~80°C), maintaining high selectivity while reducing energy consumption and reactor demands [1] [5]. Post-hydrogenation, the reaction mixture undergoes extensive purification, typically involving multi-stage distillation under vacuum to separate DMAPA from water, excess base, catalyst residues, and various organic byproducts. Managing the close-boiling impurity 1,3-diaminopropane (boiling point difference ~2°C at atmospheric pressure) is a major challenge addressed later [9].

Catalytic Innovations in Propylene Oxide-Based Pathways

While the acrylonitrile route dominates, research explores alternative pathways leveraging propylene oxide (Propene oxide) as a potentially advantageous feedstock. These routes often focus on producing functionalized derivatives of dimethylaminopropylamine, particularly surface-active amines like dimethylaminopropylamine diisopropyl alcohol, rather than DMAPA itself. A significant innovation involves the catalytic ring-opening of propylene oxide by dimethylaminopropylamine [4].

This reaction employs acidic or basic catalysts to generate hydroxypropyl derivatives. Key metal halide catalysts include chlorides or bromides of zinc, magnesium, aluminum, or tin. The reaction proceeds under mild conditions (60-120°C, atmospheric or moderate pressure):

$$\ce{(CH3)2N(CH2)3NH2 + CH3CHCH2O ->[Catalyst] (CH3)2N(CH2)3NHCH2CH(OH)CH3}$$

Process intensification strategies are critical for this route. A key innovation involves integrating the reaction with continuous separation techniques. The reaction mixture is fed into a rectifying column reactor. Light components like unreacted propylene oxide are distilled overhead and condensed for recycle. The heavier product, dimethylaminopropylamine mono-isopropanolamine, accumulates in the column. A fraction rich in this intermediate is drawn as a side stream and further reacted with additional propylene oxide in a secondary reactor. The output of this second reactor undergoes final fractional distillation to yield pure dimethylaminopropylamine diisopropyl alcohol (bis(3-dimethylaminopropyl)-2-hydroxypropylamine) [4].

Table 2: Catalysts and Conditions for Propylene Oxide Amination with DMAPA

Catalyst TypeExample CompoundsTemperature Range (°C)PressureKey Product Focus
Metal HalidesZnCl₂, AlCl₃, SnCl₄80-120AtmosphericDimethylaminopropylamine diisopropyl alcohol
Alkali Metal HydroxidesNaOH, KOH60-100AtmosphericRequires careful control to avoid side reactions
Heterogeneous Acidic ResinsSulfonated Polystyrene70-110AtmosphericEasier separation; potential stability issues

The resulting dimethylaminopropylamine diisopropyl alcohol exhibits significant surface activity, reducing the surface tension of aqueous solutions. This property is exploited in novel applications like carbon capture, where DMAPA derivatives functionalized with propylene oxide units (e.g., DMAPA-6PO) demonstrate enhanced CO₂ solubilization and conversion to bicarbonate. The built-in surfactant properties facilitate mass transfer, increasing bicarbonate yield by approximately 54% compared to unmodified DMAPA [3]. This pathway exemplifies how catalytic modification of DMAPA expands its utility beyond its direct use.

Byproduct Management and Recycling in Large-Scale Production

Efficient byproduct management is crucial for the economic viability and environmental sustainability of large-scale dimethylaminopropylamine production. The traditional acrylonitrile route generates a complex mixture of impurities alongside the desired DMAPA. Key impurities include:

  • Trimethylamine: Low-boiling (3°C), readily separable.
  • N-Methyl-1,3-propanediamine (MAPA): Boiling point 140°C (close to DMAPA's 134.8°C).
  • N,N,N'-Trimethyl-1,3-propanediamine (TMAPA): Boiling point 138°C.
  • 1,3-Diaminopropane (PDA or DAP): Boiling point 136°C - the most challenging impurity due to its very close boiling point to DMAPA (difference ~1.2°C at atmospheric pressure).
  • Higher-boiling amines like N,N,N',N'-Tetramethyl-1,3-diaminopropane (Boeing point 145°C) and various dipropylenetriamines [9].

Conventional distillation, even under vacuum (e.g., 10 mbar, increasing the boiling point difference to ~9°C), struggles to reduce PDA levels below economically and technically problematic thresholds (typically >100 ppm) in the final DMAPA product when starting from crude hydrogenation mixtures containing 200-5000 ppm PDA. Residual PDA, even at low ppm levels, causes severe issues in downstream applications, including discoloration of final products, formation of off-specification intermediates, and reduced catalyst performance in polyurethane applications [9].

The most significant innovation in PDA removal involves transition metal complexation. Before or during distillation, salts of transition metals (atomic numbers 21-80) are added to the crude DMAPA. Suitable metal compounds include inorganic salts (nitrates, chlorides, sulfates, carbonates) of cobalt, nickel, chromium, iron, manganese, copper, cadmium, zinc, or mercury, or organometallic compounds like carbonyls or acetylacetonates. Nickel sulfate (NiSO₄) is particularly effective and economical. These metals form exceptionally stable, non-volatile chelate complexes with 1,3-diaminopropane. The amount used is typically 0.5 to 20 moles of metal salt per mole of PDA present [9].

Table 3: Metal Salts for 1,3-Diaminopropane (PDA) Removal from DMAPA

Metal SaltTypical FormComplex StabilityCost EffectivenessIndustrial Preference
Nickel Sulfate (NiSO₄)Aqueous Solution or SolidVery HighHigh★★★★★
Cobalt Chloride (CoCl₂)Aqueous SolutionHighMedium★★★☆☆
Chromium Chloride (CrCl₃)Aqueous SolutionHighMedium★★☆☆☆
Zinc Chloride (ZnCl₂)Aqueous SolutionModerateHigh★★★★☆

Implementation occurs via two primary methods:

  • Fixed Bed Pre-Treatment: The crude DMAPA is passed through a fixed bed reactor containing tablets of the metal salt before entering the distillation column. PDA forms the complex and is retained in the bed.
  • Direct Addition to Distillation: An aqueous solution of the metal salt is fed directly into the reboiler or bottom of the distillation column. The formed PDA complex remains in the bottoms due to its high boiling point, allowing pure DMAPA to be obtained overhead.

This technology enables the production of DMAPA with residual PDA levels consistently below 100 ppm, often <50 ppm, using standard distillation equipment with lower reflux ratios and energy consumption compared to attempts using azeotropic distillation with agents like toluene or i-butanol, which proved ineffective for PDA [9].

Beyond PDA, integrated solvent and reagent recycling is vital. Alkali hydroxides (NaOH, KOH) used in the hydrogenation step are partially recovered from the aqueous streams post-distillation via evaporation and crystallization, though complete recycle is complex due to organic contamination. Unreacted dimethylamine from the Michael addition step is typically recovered by distillation and recycled back to the reaction. Efficient recovery of catalyst metals (Ni, Co) from spent hydrogenation catalysts via leaching and reprocessing is also an established practice within the industry [1] [5] [9]. Furthermore, research explores utilizing CO₂ captured by DMAPA or its derivatives directly as bicarbonate (HCO₃⁻) streams for electrochemical conversion processes, offering a potential pathway for utilizing carbon dioxide as a feedstock rather than merely a waste byproduct [3].

Properties

Product Name

Dimethylaminopropylene

IUPAC Name

N,N-dimethylprop-1-en-1-amine

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

InChI

InChI=1S/C5H11N/c1-4-5-6(2)3/h4-5H,1-3H3

InChI Key

NXBBFAKHXAMPOM-UHFFFAOYSA-N

Canonical SMILES

CC=CN(C)C

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